molecular formula C15H11NO2 B13665542 2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione

2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B13665542
M. Wt: 237.25 g/mol
InChI Key: VDBQZMCJLQOIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both pyridine and indene moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyridine ring imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-methyl-2-pyridinecarboxaldehyde with indene-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpyridin-2-yl)-1H-indene-1,3(2H)-dione: Unique due to the combination of pyridine and indene moieties.

    4-Methyl-2-pyridinecarboxaldehyde: Lacks the indene moiety, making it less versatile in certain applications.

    Indene-1,3-dione: Lacks the pyridine ring, limiting its potential biological activities.

Uniqueness

This compound is unique due to its dual functionality, combining the chemical properties of both pyridine and indene rings. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced properties.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)indene-1,3-dione

InChI

InChI=1S/C15H11NO2/c1-9-6-7-16-12(8-9)13-14(17)10-4-2-3-5-11(10)15(13)18/h2-8,13H,1H3

InChI Key

VDBQZMCJLQOIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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